2-Azaspiro[4.5]decane-3,8-dione
Overview
Description
Synthesis Analysis
The synthesis of 2-Azaspiro[4.5]decane-3,8-dione has been achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . Another method involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis
The molecular structure of 2-Azaspiro[4.5]decane-3,8-dione is characterized by a unique spirocyclic structure, comprising of a lactam ring fused to a piperidine ring . The InChI code for this compound is 1S/C9H13NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h1-6H2,(H,10,12) .Chemical Reactions Analysis
The chemical reactions involving 2-Azaspiro[4.5]decane-3,8-dione are complex and involve multiple steps. For instance, the synthesis of this compound involves a tandem radical addition and dearomatizing cyclization process .Physical And Chemical Properties Analysis
2-Azaspiro[4.5]decane-3,8-dione is a white to yellow solid . It has a molecular weight of 167.21 . The compound is stable at room temperature .Scientific Research Applications
Specific Scientific Field
Summary of the Application
“2-Azaspiro[4.5]decane-3,8-dione” is an impurity (ImpA) formed in the drug Gabapentin . Gabapentin is used for epilepsy, symptoms of peripheral neuropathic pain, postherpetic neuralgia, diabetic peripheral neuropathy, acute alcohol withdrawal syndrome, and multiple sclerosis treatment .
Results or Outcomes
The qNMR method provides a more direct and absolute method for ImpA quantification .
Application in Insecticide Synthesis
Specific Scientific Field
Summary of the Application
“2-Azaspiro[4.5]decane-3,8-dione” is a key intermediate in the synthesis of Spirotetramat , a second-generation insecticide developed by Bayer CropScience .
Methods of Application or Experimental Procedures
Spirotetramat is obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
Results or Outcomes
The proposed method for the synthesis of spirotetramat has advantages such as mild conditions, simple operation, and good to excellent yields in each step .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
“2-Azaspiro[4.5]decane-3,8-dione” is used in the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes .
Methods of Application or Experimental Procedures
The synthesis is achieved via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . The reaction involves a tandem radical addition and dearomatizing cyclization process .
Results or Outcomes
The resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .
Application in Pain Management
Specific Scientific Field
Summary of the Application
“2-Azaspiro[4.5]decane-3,8-dione” derivatives have been identified as novel delta opioid receptor agonists .
Methods of Application or Experimental Procedures
These derivatives were identified through a small-scale high throughput screening assay .
Results or Outcomes
These compounds have shown anti-allodynic efficacy, which may serve as an alternative for the current clinical candidates .
Application in Spirocyclotriphosphazenes Synthesis
Specific Scientific Field
Summary of the Application
“1,4-Dioxa-8-azaspiro decane” is used in the synthesis of "1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes" .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this synthesis are not provided in the source .
Results or Outcomes
The specific results or outcomes of this synthesis are not provided in the source .
Application in Delta Opioid Receptor Agonist
Specific Scientific Field
Summary of the Application
“1,3,8-triazaspiro[4.5]decane-2,4-dione” derivatives have been identified as novel delta opioid receptor agonists .
Methods of Application or Experimental Procedures
These derivatives were identified through a small-scale high throughput screening assay .
Results or Outcomes
These compounds have shown anti-allodynic efficacy, which may serve as an alternative for the current clinical candidates .
Safety And Hazards
The safety information for 2-Azaspiro[4.5]decane-3,8-dione indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The future directions for 2-Azaspiro[4.5]decane-3,8-dione research could involve the development of more efficient synthesis methods . Additionally, the resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold , indicating potential for further chemical transformations and applications.
properties
IUPAC Name |
2-azaspiro[4.5]decane-3,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h1-6H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCZRVJPEUWFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.5]decane-3,8-dione | |
CAS RN |
914780-96-4 | |
Record name | 2-azaspiro[4.5]decane-3,8-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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